molecular formula C8H13NO3 B1588337 (S)-(-)-2-Isocyanato-4-methylvaleric Acid Methyl Ester CAS No. 39570-63-3

(S)-(-)-2-Isocyanato-4-methylvaleric Acid Methyl Ester

Cat. No. B1588337
CAS RN: 39570-63-3
M. Wt: 171.19 g/mol
InChI Key: UWFLIWPVRTVDNO-ZETCQYMHSA-N
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Description


  • (S)-(-)-2-Isocyanato-4-methylvaleric acid methyl ester is a chemical compound with the linear formula C8H13NO3. It is commonly used in scientific research due to its unique properties.




  • Synthesis Analysis


    • The synthesis of this compound involves the reaction of the corresponding alcohol with an isocyanate group.




  • Molecular Structure Analysis


    • The molecular formula is C8H13NO3, and the compound has a molecular weight of 171.2 g/mol.

    • The IUPAC name is methyl (2S)-2-isocyanato-4-methylpentanoate.




  • Chemical Reactions Analysis


    • Further research is needed to explore specific chemical reactions involving this compound.




  • Physical And Chemical Properties Analysis


    • It is a colorless to almost colorless clear liquid.

    • Boiling point: 74°C/5 mmHg

    • Flash point: 69°C

    • Specific gravity (20/20): 1.03

    • Refractive index: 1.43



  • Scientific Research Applications

    Synthesis of Complex Molecules

    (S)-(-)-2-Isocyanato-4-methylvaleric Acid Methyl Ester plays a crucial role in the synthesis of complex organic compounds. It is employed in various chemical reactions to produce novel molecules. For instance, Schumacher (1970) described the use of related esters in producing mixed esters like 6-O-acetyl-2,3,4-tri-O-[(+)-3-methylvaleryl]-β-d-glucopyranose from Turkish tobacco, which involved complex chromatography and liquid-liquid partition techniques (Schumacher, 1970).

    Chemical Reactions and Derivatives

    This ester is involved in the synthesis of derivatives through various chemical reactions. For example, Stanishevskii et al. (1975) demonstrated the creation of methyl-substituted 4-amino methyl-4-butanolides and 5-hydroxy-2-piperidones from esters of 5-amino-4-hydroxy-3-methylvaleric acids (Stanishevskii et al., 1975). Similarly, Tsai et al. (2003) explored the synthesis of amino acid ester isocyanates like Methyl (S)-2-isocyanato-3-phenylpropanoate, which has a structure akin to the subject ester (Tsai et al., 2003).

    Role in Tobacco Smoke Composition

    This ester, and its related compounds, have been identified in the study of tobacco smoke composition. Izawa and Kobashi (1958) identified various acids and esters, including β-methylvaleric acid and its esters, in cigarette smoke through chromatographic techniques (Izawa & Kobashi, 1958).

    Biosynthesis Pathways in Plants

    The ester is also significant in the study of biosynthesis pathways in plants. Kandra and Wagner (1998) researched metabolic pathways in Nicotiana sylvestris, indicating the formation of related compounds like 2-oxo-3-methylvaleric acid in plant tissues (Kandra & Wagner, 1998).

    Aromatic Compound Studies

    Safety And Hazards


    • Toxic if swallowed, in contact with skin, or if inhaled.

    • Causes skin and eye irritation.

    • Combustible liquid.



  • Future Directions


    • Further research could explore its applications in materials science and chemical synthesis.




    properties

    IUPAC Name

    methyl (2S)-2-isocyanato-4-methylpentanoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H13NO3/c1-6(2)4-7(9-5-10)8(11)12-3/h6-7H,4H2,1-3H3/t7-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UWFLIWPVRTVDNO-ZETCQYMHSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)CC(C(=O)OC)N=C=O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC(C)C[C@@H](C(=O)OC)N=C=O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H13NO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70427083
    Record name Methyl N-(oxomethylidene)-L-leucinate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70427083
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    171.19 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (S)-(-)-2-Isocyanato-4-methylvaleric Acid Methyl Ester

    CAS RN

    39570-63-3
    Record name Methyl N-(oxomethylidene)-L-leucinate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70427083
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Methyl (S)-(-)-2-Isocyanato-4-methylvalerate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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